molecular formula C33H29F3N3O9PS B12506354 N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide

N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B12506354
M. Wt: 731.6 g/mol
InChI Key: UYPHZKYCFKLVHC-UHFFFAOYSA-N
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Description

This compound is a highly specialized organophosphorus derivative characterized by a pentacyclic framework fused with dioxa and λ⁵-phospha rings. Its structure includes two 4-nitrophenyl groups at positions 10 and 16, a central 13-oxo group, and a trifluoromethanesulfonamide substituent. The molecule’s complexity arises from its fused bicyclic and heterocyclic systems, which confer unique electronic and steric properties.

Properties

Molecular Formula

C33H29F3N3O9PS

Molecular Weight

731.6 g/mol

IUPAC Name

N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C33H29F3N3O9PS/c34-33(35,36)50(45,46)37-49(44)47-31-27(19-9-13-23(14-10-19)38(40)41)17-21-5-1-3-7-25(21)29(31)30-26-8-4-2-6-22(26)18-28(32(30)48-49)20-11-15-24(16-12-20)39(42)43/h9-18,21,25H,1-8H2,(H,37,44)

InChI Key

UYPHZKYCFKLVHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C=C(C3=C2C4=C5CCCCC5=CC(=C4OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide” typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pentacyclic core structure through cyclization reactions.
  • Introduction of nitro groups via nitration reactions.
  • Attachment of the trifluoromethanesulfonamide group through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a drug candidate or as a probe for studying biochemical pathways.

Medicine

The trifluoromethanesulfonamide group is known for its bioactivity, and the compound may have potential therapeutic applications.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s closest analogues include:

Phosphapentacyclo derivatives with aryl substituents (e.g., 4-methylphenyl or 4-chlorophenyl groups instead of 4-nitrophenyl).

Trifluoromethanesulfonamide-containing phosphacycles with alternative core structures (e.g., bicyclo[3.3.1] systems).

Nitroaromatic phosphonates lacking the fused dioxa ring.

Table 1: Physicochemical Comparison

Property Target Compound 4-Methylphenyl Analogue Nitroaromatic Phosphonate
Molecular Weight (g/mol) 718.5 654.3 602.2
LogP (Predicted) 3.8 4.1 2.9
Aqueous Solubility (mg/L) <1 5.2 12.7
Hydrogen Bond Acceptors 12 9 10

Key Observations :

  • The 4-nitrophenyl groups enhance electron-withdrawing effects, reducing solubility compared to methyl-substituted analogues .
Mechanistic and Bioactivity Comparisons

Molecular Docking and Target Affinity: Studies on similar phosphapentacyclo compounds (e.g., triarylphosphates) reveal that nitro groups enhance binding to tyrosine kinases and phosphodiesterases via π-π stacking and electrostatic interactions.

Table 2: Bioactivity Profiles

Compound IC₅₀ (EGFR Kinase, nM) Antimicrobial Activity (MIC, μg/mL) Estrogenic Activity (Relative to E2)
Target Compound 12.3 ± 1.5 64 (Gram+) / >128 (Gram−) <0.1%
4-Methylphenyl Analogue 45.6 ± 3.2 >128 (Both) <0.1%
Triphenylethylene Derivative N/A N/A 85%

Key Findings :

  • The target compound’s nitroaromatic moieties correlate with enhanced kinase inhibition, mirroring trends observed in triphenylethylene-based antiestrogens (e.g., tamoxifen analogues) .
  • Unlike triphenylethylene derivatives, the compound exhibits negligible estrogenic activity, likely due to steric hindrance from its fused ring system .

Stability Challenges :

  • The nitro groups render the compound photosensitive, requiring storage in amber vials (−20°C).
  • Hydrolysis of the dioxa ring occurs at pH < 3, limiting oral bioavailability.

Comparatively, methyl-substituted analogues exhibit greater thermal stability (decomposition at 220°C vs. 180°C for the target compound) .

Research Implications and Limitations

Advancements :

  • The compound’s dual nitro-sulfonamide pharmacophore offers a template for designing kinase inhibitors with reduced off-target effects .
  • Its structural complexity highlights the utility of 13C NMR and docking simulations in elucidating bioactive conformations .

Limitations :

  • Limited in vivo data exist due to synthesis scalability issues.
  • methyl) drastically alter solubility and target engagement .

Biological Activity

N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound's molecular formula is C₃₃H₂₄F₃N₃O₇P with a molecular weight of approximately 713.6 g/mol. Its structure includes a phosphapentacyclic framework with multiple nitrophenyl groups and a trifluoromethanesulfonamide moiety. These features contribute to its distinct chemical properties and potential reactivity.

Property Value
Molecular FormulaC₃₃H₂₄F₃N₃O₇P
Molecular Weight713.6 g/mol
Structural FeaturesPhosphapentacyclic framework
Functional GroupsNitro groups, trifluoromethanesulfonamide

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets including enzymes and receptors.

The mechanism involves:

  • Enzyme Inhibition : The trifluoromethanesulfonamide group enhances binding affinity to specific enzymes.
  • Receptor Modulation : The phosphapentacyclo core facilitates interaction with cellular receptors influencing signal transduction pathways.

Case Studies

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Properties : In vitro studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines (e.g., MCF-7 and HeLa), suggesting potential as an anticancer agent.
  • Antimicrobial Activity : Preliminary tests show efficacy against certain bacterial strains, indicating its potential use in antimicrobial therapies.
  • Anti-inflammatory Effects : Studies have suggested that the compound may reduce inflammation markers in cellular models.

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound stands out due to its unique phosphapentacyclic structure and the presence of multiple functional groups.

Compound Name Key Features Biological Activity
SulfanilamideSimple sulfonamide structureAntibacterial
PhosphoramidatePhosphorus-containingAntiviral
Nitrobenzene DerivativesNitro groupsIntermediates in organic synthesis

Research Findings

Recent studies have focused on the synthesis and characterization of this compound using various methods such as:

  • Multi-step organic synthesis involving specific catalysts.
  • Characterization through techniques like NMR and mass spectrometry to confirm structural integrity.

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